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Compound of Interest

Compound Name:
2-(5-Chlorothiophen-2-

yl)acetonitrile

CAS No.: 42520-90-1

Cat. No.: B3052581 Get Quote

Executive Summary & Compound Identity
CAS 42520-90-1, chemically identified as 2-(5-chlorothiophen-2-yl)acetonitrile, is a critical

thiophene-based building block.[1] It serves as a precursor for various pharmaceutical

intermediates, including 5-chlorothiophene-2-acetic acid derivatives.

In drug development, this compound is often monitored as a process-related impurity or a

starting material. Its structural similarity to other thiophene intermediates (e.g., 5-

chlorothiophene-2-carboxylic acid) necessitates a robust mass spectrometric method for

definitive identification. This guide compares its fragmentation behavior against structural

analogs to establish a self-validating identification protocol.
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Feature Specification

Chemical Name 2-(5-chlorothiophen-2-yl)acetonitrile

CAS Number 42520-90-1

Molecular Formula C₆H₄ClNS

Exact Mass 156.9753 (³⁵Cl)

Structure Cl-Thiophene-CH₂-CN

Key Application
Synthesis of thiophene-acetic acid

pharmacophores

Mass Spectrometry Fragmentation Analysis
The fragmentation of CAS 42520-90-1 is governed by the stability of the thiophene ring and the

lability of the nitrile group. The presence of chlorine provides a distinct isotopic signature that

aids in fragment verification.

Isotopic Signature (Precursor Ion)
The most immediate diagnostic feature is the chlorine isotope pattern in the molecular ion

cluster.

[M+H]⁺ (ESI) or M⁺• (EI): The spectrum exhibits a characteristic 3:1 intensity ratio between

m/z 157 (³⁵Cl) and m/z 159 (³⁷Cl).

Validation Step: If the M+2 peak is absent or <10% relative abundance, the analyte is not

CAS 42520-90-1 (likely the des-chloro analog).

Primary Fragmentation Pathways (ESI-MS/MS)
Upon Collision-Induced Dissociation (CID), the protonated molecule ([M+H]⁺ = 158) follows two

competing pathways:

Loss of HCN (Neutral Loss -27 Da):

The nitrile nitrogen is protonated, leading to the elimination of hydrogen cyanide (HCN).
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Product: 5-chlorothiophene-2-methyl cation (m/z 131).

Mechanism: This generates a resonance-stabilized benzylic-type (thenylic) carbocation.

Radical Cleavage of Chlorine (Less Common in ESI, Prominent in EI):

Homolytic cleavage of the C-Cl bond.

Product: Thiophene-2-acetonitrile radical cation (m/z 123).

Ring Fragmentation (High Energy):

At higher collision energies (>35 eV), the thiophene ring opens, often losing CS (carbon

monosulfide) or C₂H₂ fragments.

Visualization of Fragmentation Pathway
The following diagram illustrates the mechanistic flow of fragmentation for the ³⁵Cl isotopolog.
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Figure 1: Proposed ESI(+) fragmentation pathway for 5-chlorothiophene-2-acetonitrile.
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Comparative Performance Guide: Differentiating
Alternatives
In a drug development context, CAS 42520-90-1 must be distinguished from potential

metabolic byproducts or synthetic impurities. The table below compares its MS performance

against key alternatives.

Comparative Data Table
Analyte Structure

Precursor
Ion (ESI+)

Key
Fragment 1

Key
Fragment 2

Diagnostic
Feature

CAS 42520-

90-1
Cl-Th-CH₂CN 158.0 131.0 (-HCN) 123.0 (-Cl)

Cl Isotope

Pattern +

Loss of 27

Thiophene-2-

acetonitrile
H-Th-CH₂CN 124.0 97.0 (-HCN) 45.0 (CHS)

No Cl

isotope; mass

shift -34 Da.

5-

Chlorothioph

ene-2-

carboxylic

acid

Cl-Th-COOH 163.0 145.0 (-H₂O)
117.0 (-

COOH)

Loss of 18

(water) or 44

(CO₂); Acidic

proton.

5-

Chlorothioph

ene-2-

carboxamide

Cl-Th-CONH₂ 162.0 145.0 (-NH₃)
117.0 (-

CONH₂)

Even mass

(Nitrogen

rule); Loss of

17.

Note: "Th" denotes the Thiophene ring.

Causality & Differentiation Logic
Vs. The Acid (Carboxylic Acid Impurity): The acid is a common hydrolysis degradation

product. While the molecular weights are close (157 vs 162), the fragmentation is distinct.

The nitrile (CAS 42520-90-1) loses HCN (27 Da), whereas the acid typically loses H₂O (18

Da) or CO₂ (44 Da).
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Vs. The Des-Chloro Analog: The absence of the M+2 peak at m/z 126 in the analog

spectrum is the definitive confirmation of the chlorine atom's presence in CAS 42520-90-1.

Experimental Protocol: LC-MS/MS Identification
To replicate these results for impurity profiling, follow this self-validating protocol.

Sample Preparation
Stock Solution: Dissolve 1 mg of CAS 42520-90-1 in 1 mL Acetonitrile (HPLC Grade).

Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

Reasoning: Formic acid promotes protonation ([M+H]⁺) for ESI efficiency.

LC-MS Conditions
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes.

Note: The nitrile is relatively non-polar and will elute later than the corresponding acid.

Ionization: ESI Positive Mode.

Source Temp: 350°C.

Capillary Voltage: 3500 V.

Data Acquisition Strategy (MRM Mode)
For quantitative tracking of this impurity, use Multiple Reaction Monitoring (MRM) transitions:

Quantifier:m/z 158.0

131.0 (Collision Energy: 15-20 eV).
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Qualifier:m/z 158.0

123.0 (Collision Energy: 25-30 eV).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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